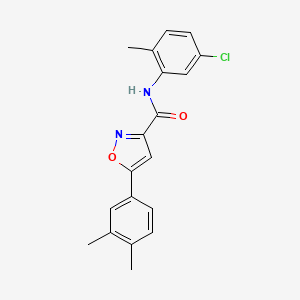![molecular formula C18H25N3O B11360844 2-(4-Aminophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11360844.png)
2-(4-Aminophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminophenyl)-5,7-diethyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-5,7-diethyl-1,3-diazatricyclo[3311~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Aminophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-Aminophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of 2-(4-Aminophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and participate in π-π interactions, allowing the compound to bind to proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: This compound has a similar aminophenyl group but a different tricyclic structure.
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Another compound with multiple aminophenyl groups and a triazine core.
Uniqueness
2-(4-Aminophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H25N3O |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-(4-aminophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C18H25N3O/c1-3-17-9-20-11-18(4-2,16(17)22)12-21(10-17)15(20)13-5-7-14(19)8-6-13/h5-8,15H,3-4,9-12,19H2,1-2H3 |
Clé InChI |
NYCZGRXYIRJHMX-UHFFFAOYSA-N |
SMILES canonique |
CCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)N)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11360763.png)
![2-(2-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11360785.png)
![3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11360787.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11360790.png)
![N-[3-(propan-2-yloxy)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11360799.png)


![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11360816.png)
![2-Methylpropyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11360831.png)
![N-(4-chlorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11360839.png)
![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11360840.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-isopropoxypropyl)acetamide](/img/structure/B11360850.png)
![2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11360855.png)
![N-(3-chloro-4-methylphenyl)-2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B11360860.png)
